molecular formula C11H17NO4 B1282151 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid CAS No. 86447-11-2

1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid

Cat. No.: B1282151
CAS No.: 86447-11-2
M. Wt: 227.26 g/mol
InChI Key: KKHQYUPHBPYITH-UHFFFAOYSA-N
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Description

1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid is a chemical compound with the molecular formula C11H17NO4. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to a tetrahydropyridine ring, which is further substituted with a carboxylic acid group.

Mechanism of Action

Target of Action

This compound is often used as a pharmaceutical intermediate , which suggests it may be involved in the synthesis of more complex molecules that have specific biological targets.

Mode of Action

It’s known that tetrahydropyridines can undergo a reaction cascade when exposed to α,β-unsaturated imines and alkynes . This suggests that the compound might interact with its targets through a coupling reaction triggered by a catalyst.

Pharmacokinetics

It’s known that the compound is insoluble in water but soluble in organic solvents , which could influence its bioavailability and distribution in the body.

Action Environment

The action, efficacy, and stability of 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid can be influenced by various environmental factors. For instance, its storage temperature is recommended to be between 2-8°C in a dry environment , suggesting that temperature and humidity could affect its stability.

Biochemical Analysis

Biochemical Properties

1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. The interaction between this compound and MAO-B can lead to the inhibition of the enzyme’s activity, thereby affecting the levels of neurotransmitters in the brain . Additionally, this compound can interact with other proteins involved in cellular signaling pathways, influencing various biochemical processes.

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the expression of genes involved in oxidative stress response and apoptosis. By altering the activity of key signaling molecules, this compound can impact cellular homeostasis and survival .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to either inhibition or activation of their activity. For instance, its interaction with MAO-B results in the inhibition of the enzyme, which in turn affects the metabolism of neurotransmitters. Additionally, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under recommended storage conditions, but it can degrade over time when exposed to heat and oxidizing agents . Long-term exposure to the compound in in vitro or in vivo studies has revealed its potential to induce oxidative stress and apoptosis in cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress. At high doses, it can induce toxic effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where the compound’s beneficial effects are seen at specific dosage ranges, while adverse effects occur at higher concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as MAO-B, which metabolizes the compound to produce various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The compound’s interaction with cofactors and other enzymes can also affect its metabolic fate and biological activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms, and it can accumulate in specific tissues depending on its affinity for certain binding proteins. The localization and accumulation of this compound can influence its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular distribution of this compound can determine its effects on cellular processes and overall cellular health .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid can be synthesized through various synthetic routes. One common method involves the reaction of 1,2,5,6-tetrahydropyridine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to enhance yield and purity. This could include the use of automated reactors, controlled temperature and pressure conditions, and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: N-oxides.

    Reduction: Alcohols or aldehydes.

    Substitution: Free amine.

Scientific Research Applications

1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

  • 1-Boc-1,2,3,6-tetrahydropyridine-4-carboxylic acid
  • tert-Butyl 4-methyl-5,6-dihydropyridine-1(2H)-carboxylate
  • tert-Butyl 4-(trifluoromethyl)-5,6-dihydropyridine-1(2H)-carboxylate

Comparison: 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid is unique due to the specific positioning of the Boc group and the carboxylic acid on the tetrahydropyridine ring. This configuration imparts distinct reactivity and stability compared to similar compounds, making it particularly useful in selective synthetic applications .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-6-4-5-8(7-12)9(13)14/h5H,4,6-7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKHQYUPHBPYITH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC=C(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70515792
Record name 1-(tert-Butoxycarbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70515792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86447-11-2
Record name 1-(tert-Butoxycarbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70515792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

A solution of potassium hydroxide (44 g, 0.79 mol) in water (450 ml) was added to a solution of methyl 1-tert-butoxycarbonyl-1,2,5,6-tetrahydropyridine-3-carboxylate (34.9 g, 145 mmol) in methanol (450 ml). The mixture was refluxed for 3h and evaporated to dryness in vacuo. The residue acidified to pH 2.5 with hydrochloric acid (4M) and extracted with methylene chloride. The organic layer was dried over magnesium sulphate and evaporated to dryness in vacuo to give 1-tert-butoxycarbonyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid. (Yield: 28.4g, 86%)
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Synthesis routes and methods IV

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In 5 ml of ethanol, 2.5 g of N-Boc-5-ethoxycarbonyl-1,2,3,6-tetrahydropyridine was dissolved, and 10 ml of a 1M aqueous solution of sodium hydroxide was added thereto. The reaction mixture was stirred for 4 hours at room temperature, and subsequently, a 5% aqueous solution of potassium hydrogensulfate was added thereto for acidification. The reaction mixture, was extracted with ethyl acetate. The extract was washed with saturated brine, and was subsequently dried over anhydrous sodium sulfate. After the desiccant was filtered off, the filtrate was concentrated under reduced pressure to yield crystals of crude 1-tert-butoxycarbonyl-1,2,3,6-tetrahydropyridine-5-carboxylic acid. The obtained crude 1-tert-butoxycarbonyl-1,2,3,6-tetrahydropyridine-5-carboxylic acid was dissolved in a mixed solution of 15 ml of chloroform and 2 ml of dimethylformamide, and subsequently, 1.6 g of 1-hydroxybenzotriazole hydrate and 2.0 g of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride were added thereto. The reaction mixture was stirred for 30 minutes at room temperature, and was subsequently ice-cooled. 28% aqueous ammonia in an amount of 0.64 ml was added thereto, and the reaction mixture was stirred for 1 hour. The reaction mixture was warmed up to room temperature, and subsequently concentrated under reduced pressure. A 5% aqueous solution of potassium hydrogencarbonate was poured thereinto. The reaction mixture was extracted with ethyl acetate. The extract was washed successively with a saturated aqueous solution of sodium hydrogen carbonate and saturated brine, and was then dried over anhydrous sodium sulfate. After the desiccant was filtered off, the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluent:hexane-ethyl acetate=1:2) to yield 1.4 g of 1-tert-butoxycarbonyl-5-carbamoyl-1,2,3,6-tetrahydropyridine as a crystal.
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